JDTic - 361444-66-8

JDTic

Catalog Number: EVT-339623
CAS Number: 361444-66-8
Molecular Formula: C28H39N3O3
Molecular Weight: 465.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JDTic is a potent and selective κ-opioid receptor (KOR) antagonist. [, , , , , , , , , , , , , , , , ] It is classified as a non-opiate, small-molecule antagonist. [, ] This unique characteristic distinguishes it from traditional opioid antagonists, which are typically derived from opiate compounds. JDTic plays a critical role in scientific research, particularly in investigating the functions of KORs and exploring potential therapeutic applications for KOR antagonists in various conditions.

Synthesis Analysis

The synthesis of JDTic and its analogues involves multiple steps, including the formation of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure and its subsequent coupling with the appropriate tetrahydroisoquinoline derivative. [, , , ] The specific details and parameters of the synthetic procedures are outlined in the referenced papers.

Specifically, the synthesis of JDTic analogues with modifications to the hydroxyl groups is described in detail in []. These modifications involve replacing the hydroxyl groups with alternative groups.

Molecular Structure Analysis

The molecular structure of JDTic has been extensively studied. It features a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core structure and a tetrahydroisoquinoline moiety. [, , , ] The specific stereochemistry of these components is crucial for JDTic's KOR potency and selectivity. [, ]

The crystal structure of JDTic complexed with the human KOR has been elucidated, providing insights into the key interactions responsible for JDTic's high affinity and selectivity for the KOR. []

Detailed analysis of the molecular structure and conformational dynamics of JDTic in complex with the human KOR is presented in []. This analysis includes molecular dynamics simulations, free energy calculations, and ab initio calculations, providing a deeper understanding of the binding mechanism of JDTic.

Mechanism of Action

JDTic acts as a non-competitive, insurmountable antagonist at the KOR. [, , , , ] This implies that it does not directly compete with agonists for the orthosteric binding site but instead binds to an allosteric site, inducing a conformational change that prevents agonist binding and subsequent receptor activation. JDTic's long-lasting antagonist effects are attributed to its ability to activate c-Jun N-terminal kinase (JNK) [, , ], leading to a prolonged disruption of KOR signaling. [, , ]

Physical and Chemical Properties Analysis

JDTic exhibits potent and long-lasting antagonist activity. [, , , , , , , , , ] It is orally active and has a long duration of action, sometimes lasting for weeks. [, , , , , , ] It demonstrates good brain penetration and accumulates in the brain over time. []

A comparative analysis of the pharmacodynamic properties and pharmacokinetics of JDTic and its methylated analogues is presented in []. The study explores how variations in the chemical structure of these analogues influence their duration of action and distribution within the body.

Applications
  • Investigating the Role of KORs in Pain: JDTic has been instrumental in studying the contribution of KORs to pain perception and modulation. Researchers have used JDTic to block the effects of KOR agonists in animal models of pain, elucidating the specific role of KORs in various pain modalities. [, , , , ]
  • Exploring the Therapeutic Potential of KOR Antagonists in Psychiatric Disorders: JDTic has been investigated as a potential pharmacotherapy for several psychiatric disorders, including depression, anxiety, and substance abuse. Preclinical studies have demonstrated the efficacy of JDTic in reducing depressive- and anxiety-like behaviors in animal models. [, , , , , ]
  • Understanding the Molecular Mechanisms of KOR Activation and Antagonism: JDTic has been essential in elucidating the molecular mechanisms underlying KOR activation and antagonism. Studies using JDTic have shed light on the conformational changes associated with antagonist binding and the downstream signaling pathways involved in KOR-mediated effects. [, , , , ]
  • Developing Radiopharmaceuticals for Positron Emission Tomography (PET) Imaging of KORs: JDTic has served as a lead compound for developing radiolabeled ligands for PET imaging of KORs. These radiotracers provide valuable tools for studying KOR distribution and function in the brain, potentially aiding in the development of more effective KOR-targeted therapies. [, ]
Future Directions
  • Developing JDTic Analogues with Improved Pharmacokinetic Properties: Although JDTic exhibits potent KOR antagonism, its long duration of action and tendency to accumulate in the brain pose potential challenges for clinical use. Future studies could focus on developing JDTic analogues with shorter durations of action and reduced brain penetration to improve their safety and clinical applicability. [, , , , ]

Norbinaltorphimine (nor-BNI)

Compound Description: Norbinaltorphimine is a selective κ-opioid receptor (KOR) antagonist. It is frequently used as a tool compound in research to investigate the role of KORs in various biological processes, including pain, addiction, and mood disorders. Nor-BNI is known for its exceptionally long duration of action, lasting for several days to weeks after a single administration. [, , , , , , , ]

GNTI (5′-Guanidinonaltrindole)

Compound Description: GNTI is a potent and selective KOR antagonist. It exhibits a prolonged duration of action, similar to nor-BNI, but it is structurally distinct from both nor-BNI and JDTic. [, , ]

U50,488 (trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide)

Compound Description: U50,488 is a selective KOR agonist commonly used in research to investigate the effects of KOR activation. It induces various physiological responses, including antinociception, diuresis, and dysphoria. [, , , , , ]

Relevance: U50,488 serves as a pharmacological tool to study the effects of KOR activation, which JDTic antagonizes. The ability of JDTic to block U50,488-induced effects, such as diuresis and antinociception, demonstrates its efficacy as a KOR antagonist. [, , , , , ]

Enadoline

Compound Description: Enadoline is a selective KOR agonist. It has been investigated for its potential analgesic effects. []

Relevance: Enadoline's activity as a KOR agonist allows researchers to assess the antagonist properties of JDTic. The fact that JDTic effectively blocks the effects of enadoline further confirms its selectivity and potency as a KOR antagonist. []

Sufentanil

Compound Description: Sufentanil is a potent μ-opioid receptor (MOR) agonist primarily used for its analgesic effects. []

Relevance: Sufentanil helps to demonstrate the selectivity profile of JDTic. Because JDTic does not antagonize the analgesic effects of sufentanil, it indicates that JDTic is selective for KOR and does not significantly interact with MORs. []

Salvinorin A (SalA)

Compound Description: Salvinorin A is a potent and selective KOR agonist found in the Salvia divinorum plant. It is known for its rapid onset and short duration of action, producing hallucinogenic effects. [, , , ]

Relevance: Salvinorin A shares a binding site on the KOR with JDTic, albeit with opposite pharmacological effects. Structural analysis of both ligands bound to KOR provides insights into the molecular determinants of KOR activation and antagonism. [, , , ]

LY2456302 (CERC-501, JNJ-67953964)

Compound Description: LY2456302 is a potent and selective KOR antagonist currently under investigation for its potential therapeutic benefits in treating depression, anxiety, and substance use disorders. Unlike nor-BNI and JDTic, it has a relatively shorter duration of action. [, , , ]

Relevance: LY2456302 and JDTic belong to the same pharmacological class, acting as selective KOR antagonists. Their development highlights the interest in KOR antagonism as a potential therapeutic strategy for various psychiatric disorders. The shorter duration of action of LY2456302 compared to JDTic suggests potential advantages in clinical settings. [, , , ]

Compound Description: These compounds are methylated JDTic analogs developed to explore the relationship between their pharmacokinetic properties and duration of action. []

Relevance: These compounds are structurally related to JDTic, differing in the position and number of methyl groups. This research aimed to identify JDTic analogs with potentially shorter durations of action by manipulating their brain penetration and clearance. []

AT-076

Compound Description: AT-076 is a derivative of JDTic that lacks the 3,4-dimethyl groups on the piperidine ring. It exhibits high binding affinity for all four opioid receptors (MOR, KOR, DOR, and NOP) and acts as an antagonist at all of them. []

Relevance: AT-076 highlights the importance of the 3,4-dimethyl groups in JDTic for KOR selectivity. Its pan-antagonist profile makes it a valuable tool compound for studying the complex interplay between different opioid receptor subtypes. []

BU09057, BU09058, and BU09059

Compound Description: These are novel ester derivatives of JDTic designed using soft-drug principles with the aim of developing shorter-acting KOR antagonists. [, , ]

Relevance: These compounds are structurally similar to JDTic, with the key difference being the replacement of the amide bond in JDTic with an ester linkage. The goal was to create KOR antagonists with improved pharmacokinetic properties, specifically a shorter duration of action, for potential therapeutic applications. [, , ]

Properties

CAS Number

361444-66-8

Product Name

JDTic

IUPAC Name

(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Molecular Formula

C28H39N3O3

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1

InChI Key

ZLVXBBHTMQJRSX-VMGNSXQWSA-N

SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.